Methyl-1-Cyclohexyl-1,2,3-Benzotriazol-5-carboxylat

Übersicht

Beschreibung

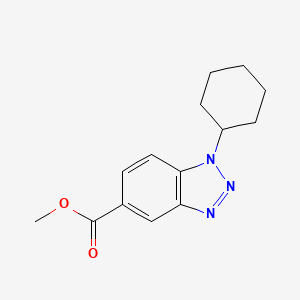

Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate is a useful research compound. Its molecular formula is C14H17N3O2 and its molecular weight is 259.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

Benzotriazolderivate haben in der medizinischen Chemie hervorragende Eigenschaften gezeigt, darunter Antikrebs-, Antimykotika-, Antibakterien-, Antiviral-, Antiparasiten- und antioxidative Aktivitäten . Die Einführung einer 2-Aminobenzotriazolgruppe in Levofloxacin verbesserte sein antibakterielles Verhalten durch Wechselwirkungen mit den Zielenenzymen oder die direkte Penetration in Bakterien .

Materialwissenschaften

Benzotriazolderivate haben sich als Korrosionsinhibitoren bewährt . Sie können verwendet werden, um Metalle vor Korrosion zu schützen, insbesondere in aggressiven Umgebungen.

Solar- und Photovoltaikzellen

Diese Verbindungen wurden bei der Entwicklung von Materialien für Solar- und Photovoltaikzellen eingesetzt . Sie können dazu beitragen, die Effizienz und Haltbarkeit dieser Zellen zu verbessern.

UV-Filter

Benzotriazolderivate können als UV-Filter wirken . Sie können ultraviolettes Licht absorbieren, wodurch sie in Sonnenschutzmitteln und anderen Produkten nützlich sind, die zum Schutz vor UV-Strahlung entwickelt wurden.

Organische Synthese

Benzotriazolderivate werden in der organischen Synthese verwendet . Sie können als synthetische Hilfsmittel fungieren und die Synthese verschiedener heterocyclischer Verbindungen erleichtern.

Fluoreszierende Bildgebung

1,2,3-Triazole haben breite Anwendung in der Fluoreszenzbildgebung gefunden . Sie können verwendet werden, um fluoreszierende Sonden für den Nachweis und die Bildgebung verschiedener biologischer Prozesse zu erstellen.

Polymerchemie

1,2,3-Triazole werden auch in der Polymerchemie verwendet . Sie können in Polymere eingebaut werden, um deren Eigenschaften, wie z. B. thermische Stabilität und mechanische Festigkeit, zu verbessern.

Supramolekulare Chemie

In der supramolekularen Chemie können 1,2,3-Triazole verwendet werden, um komplexe Strukturen durch nichtkovalente Wechselwirkungen zu konstruieren . Sie können dazu beitragen, neuartige Materialien mit einzigartigen Eigenschaften zu schaffen.

Wirkmechanismus

Target of Action

Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate is a derivative of benzotriazole . It has been found to have a potential inhibitory effect on protease enzymes such as chymotrypsin, trypsin, and papain . These enzymes play crucial roles in protein digestion and other physiological processes.

Mode of Action

It is believed that the compound interacts with its targets (protease enzymes) and inhibits their activity . This interaction and the resulting changes could lead to alterations in the biochemical pathways where these enzymes are involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . These precautions suggest that the compound’s action can be influenced by factors such as ventilation, personal protective equipment, and avoidance of dust and aerosols .

Biochemische Analyse

Biochemical Properties

Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The benzotriazole moiety is known for its ability to form π–π stacking interactions and hydrogen bonds, making it a versatile ligand for binding to enzymes and receptors . This compound has been shown to inhibit certain enzymes, such as protein kinase CK2, by binding to their active sites and preventing substrate access . Additionally, Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate can interact with metal ions, forming stable complexes that can modulate enzyme activity and protein function .

Cellular Effects

Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key enzymes and receptors involved in signal transduction . This compound has been shown to alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . In some cell types, Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate has demonstrated cytotoxic effects, potentially through the induction of oxidative stress and apoptosis .

Molecular Mechanism

The molecular mechanism of action of Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity by blocking substrate access . It can also form complexes with metal ions, which can alter the conformation and function of proteins . Additionally, Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate can change over time. This compound has been shown to be relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate has been associated with persistent changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.

Dosage Effects in Animal Models

The effects of Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate in animal models vary with dosage. At low doses, this compound has been shown to have minimal toxic effects and can modulate enzyme activity and cellular function without causing significant harm . At higher doses, Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate can induce toxic effects, including oxidative stress, apoptosis, and organ damage . These dosage-dependent effects underscore the importance of careful dose optimization in preclinical studies.

Metabolic Pathways

Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate is involved in several metabolic pathways. This compound can be metabolized by enzymes such as cytochrome P450s, which can hydroxylate the cyclohexyl group or demethylate the ester moiety . These metabolic transformations can alter the biological activity and toxicity of the compound. Additionally, Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate can affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, and it can bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate within cells can impact its biological activity and toxicity .

Subcellular Localization

Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate exhibits specific subcellular localization patterns that can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through interactions with targeting signals or post-translational modifications . The subcellular localization of Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate can affect its ability to modulate gene expression, enzyme activity, and cellular metabolism .

Biologische Aktivität

Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate (CAS No. 1400645-00-2) is a compound belonging to the benzotriazole family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

- Molecular Formula: C14H17N3O2

- Molecular Weight: 259.3 g/mol

- Structure: The compound features a benzotriazole ring substituted with a cyclohexyl group and a carboxylate moiety.

Biological Activity Overview

Benzotriazoles, including methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate, are known for their versatile biological properties. These compounds exhibit various activities such as antibacterial, antifungal, and potential anticancer effects.

Antibacterial Activity

Research indicates that benzotriazole derivatives possess significant antibacterial properties. For instance, studies have shown that certain benzotriazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate has been evaluated for its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 12.5–25 μg/mL |

| Escherichia coli | 25 μg/mL |

| Pseudomonas aeruginosa | 50 μg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents .

Antifungal Activity

The antifungal properties of methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate have also been investigated. Compounds in this class have shown efficacy against fungal pathogens such as Candida albicans and Aspergillus niger. The following table summarizes the antifungal activity observed:

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 12.5–25 |

| Aspergillus niger | 12.5–50 |

The mechanism of action involves the inhibition of ergosterol biosynthesis by disrupting cytochrome P450 enzymes critical for fungal cell membrane integrity .

Anticancer Potential

Emerging studies suggest that methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate may exhibit anticancer properties. In vitro assays have indicated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The following results highlight its cytotoxic effects:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 0.65 |

| U-937 | 2.41 |

These findings suggest that the compound may act through mechanisms involving cell cycle arrest and apoptosis induction .

Study on Antimicrobial Efficacy

A study conducted by Ochal et al. focused on the antimicrobial activity of various benzotriazole derivatives, including methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate. The study demonstrated significant inhibition of bacterial growth in clinical strains resistant to conventional antibiotics, highlighting the compound's potential as a novel therapeutic agent .

Evaluation in Cancer Research

Another investigation assessed the anticancer efficacy of methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate against several cancer cell lines. Results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner. Flow cytometry analyses confirmed these findings by showing increased levels of apoptotic markers in treated cells .

Eigenschaften

IUPAC Name |

methyl 1-cyclohexylbenzotriazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-19-14(18)10-7-8-13-12(9-10)15-16-17(13)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNLQTUKYPDZRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N(N=N2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.